FGFR2-IIIb Receptor Selectivity: Binding Affinity Advantage versus KGF/FGF7
Oligopeptide-41, a β-hairpin-derived KGF mimetic, maintains high-affinity retention towards the FGFR2-IIIb subunit — the key receptor mediating hair follicle stem cell proliferation — while exhibiting a significant reduction in cross-binding to the FGFR1 receptor, which is associated with non-hair follicle mitotic side effects (e.g., itching, eyelid hyperpigmentation) . In the same ex vivo human hair follicle culture models, recombinant full-length KGF (FGF7) demonstrated comparable FGFR2-IIIb activation but also elicited measurable FGFR1 pathway activation, leading to off-target cellular proliferation . This selectivity difference is quantified structurally: Oligopeptide-41's constrained tridecapeptide backbone reduces conformational flexibility compared to recombinant KGF's 163-residue polypeptide chain, narrowing the receptor interaction epitope .
| Evidence Dimension | Receptor selectivity ratio (FGFR2-IIIb:FGFR1 binding affinity) |
|---|---|
| Target Compound Data | High-affinity FGFR2-IIIb retention with significantly reduced FGFR1 cross-binding (structural basis documented via β-hairpin mimicry optimization) |
| Comparator Or Baseline | Recombinant KGF/FGF7: dual FGFR2-IIIb/FGFR1 binding activity with off-target mitotic effects documented |
| Quantified Difference | Oligopeptide-41's reduction in FGFR1 cross-binding is qualitatively described as 'significant' in structural optimization studies; the 13-mer backbone provides an estimated >10-fold reduction in accessible conformational states relative to full-length KGF (163 residues), narrowing the receptor interaction epitope |
| Conditions | Ex vivo human hair follicle culture models; structural modeling derived from KGF β-hairpin domain [REFS-1, REFS-3] |
Why This Matters
For procurement decisions, Oligopeptide-41's reduced FGFR1 cross-binding provides a safety differentiation from recombinant KGF, enabling formulations targeting hair growth with lower risk of off-target dermal side effects.
- [1] MOL Changes. (2025). Oligopeptide-41: Structural Derivation, FGFR2-IIIb Selectivity, and Comparative Mechanism of Action. View Source
- [2] MOL Changes. (2025). Oligopeptide-41: Structural Derivation and Constrained 13-Residue Backbone. View Source
